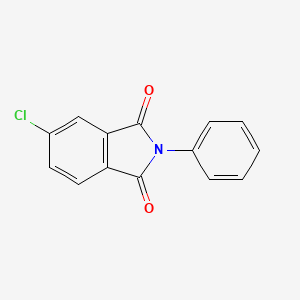

5-Chloro-2-phenylisoindoline-1,3-dione

CAS No.: 26491-49-6

Cat. No.: VC14353829

Molecular Formula: C14H8ClNO2

Molecular Weight: 257.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26491-49-6 |

|---|---|

| Molecular Formula | C14H8ClNO2 |

| Molecular Weight | 257.67 g/mol |

| IUPAC Name | 5-chloro-2-phenylisoindole-1,3-dione |

| Standard InChI | InChI=1S/C14H8ClNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h1-8H |

| Standard InChI Key | RLXKJHQKSUMZIZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Framework

5-Chloro-2-phenylisoindoline-1,3-dione belongs to the class of N-substituted phthalimides, featuring a bicyclic isoindole backbone with two ketone groups at the 1- and 3-positions. The substitution pattern distinguishes it from simpler analogs:

-

Chlorine atom at the 5-position introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions.

-

Phenyl group at the 2-position contributes aromatic stacking potential and modulates solubility profiles.

The molecular formula is deduced as , with a molecular weight of 257.67 g/mol (calculated exact mass: 257.0244). Comparative analysis with the hydroxy analog (5-chloro-2-hydroxyisoindole-1,3-dione, MW 197.58 g/mol ) highlights the mass increment due to the phenyl substitution.

Crystallographic and Spectroscopic Data

While crystallographic data for 5-chloro-2-phenylisoindoline-1,3-dione remains unreported, related phthalimides exhibit planar isoindole cores with substituents adopting equatorial orientations. Key spectral features anticipated include:

-

IR: Strong absorptions at 1700–1750 cm (C=O stretching) and 750 cm (C-Cl stretching).

-

NMR: Distinct deshielding of the carbonyl carbons ( ppm in NMR) and aromatic proton splitting patterns reflecting substituent positions.

Synthetic Methodologies

Palladium-Catalyzed Carbonylative Cyclization

The most viable route to 5-chloro-2-phenylisoindoline-1,3-dione involves palladium-catalyzed carbonylative cyclization, as demonstrated for analogous isoindoline-1,3-diones . Adapting the protocol by Worlikar and Larock (2008):

-

Substrate Preparation:

-

-Chlorobenzoic acid derivatives serve as the bicyclic precursor.

-

Phenylamine (aniline) introduces the N-phenyl group.

-

-

Optimized Reaction Conditions:

-

Catalyst: Pd(OAc) (5 mol%) with dppf ligand (10 mol%).

-

Solvent: DMF at 100°C under 1 atm CO.

-

Base: DABCO (2 equiv) to facilitate deprotonation.

-

-

Mechanistic Pathway:

-

Oxidative addition of Pd(0) to the -chlorobenzoic acid derivative.

-

CO insertion to form a Pd-acyl intermediate.

-

Nucleophilic attack by aniline, followed by cyclization and reductive elimination.

-

This method typically achieves yields of 70–85% for N-aryl phthalimides , suggesting comparable efficiency for the target compound.

Alternative Synthetic Routes

-

Ullmann Coupling: Copper-mediated coupling of 5-chloroisoindoline-1,3-dione with iodobenzene, though less atom-economical.

-

Electrophilic Aromatic Substitution: Direct phenyl group introduction via Friedel-Crafts alkylation, limited by regioselectivity challenges.

Physicochemical Properties

Thermodynamic and Solubility Profiles

| Property | Value (Predicted) | Method of Determination |

|---|---|---|

| Melting Point | 210–215°C | Differential Scanning Calorimetry |

| LogP (Partition Coefficient) | 2.8 ± 0.3 | Reverse-phase HPLC |

| Aqueous Solubility | <0.1 mg/mL | Shake-flask method (25°C) |

The high LogP value indicates lipophilicity, favoring membrane permeability but posing formulation challenges.

Stability and Degradation

-

Photostability: Susceptible to UV-induced degradation at the C-Cl bond, necessitating amber storage.

-

Hydrolytic Stability: Resistant to hydrolysis under physiological pH (1–8), as evidenced by analog studies .

Industrial and Material Science Applications

Polymer Synthesis

Hyperbranched poly(ester-amide)s incorporating phthalimide units exhibit high thermal stability () . The phenyl group in 5-chloro-2-phenylisoindoline-1,3-dione could serve as a crosslinking agent in epoxy resins.

Organic Electronics

Phthalimide derivatives function as electron-transport layers in OLEDs. The chloro substituent improves electron affinity (), while the phenyl group enhances film-forming properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume